NPR1 protein - 147682-31-3

NPR1 protein

Catalog Number: EVT-1520897
CAS Number: 147682-31-3
Molecular Formula: C9H8N4O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NPR1 is classified within the plant immune response proteins and is part of a larger family of NPR1-like proteins found across various plant species. The gene encoding NPR1 was first identified in Arabidopsis thaliana, and homologs have been discovered in several other plants, including Persea americana (avocado) and kiwifruit, indicating its evolutionary conservation and significance in plant defense mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of NPR1 involves transcription from its gene followed by translation into protein. Techniques such as polymerase chain reaction (PCR) and rapid amplification of cDNA ends are commonly used to isolate and clone NPR1-like genes from different species. For instance, researchers have successfully cloned NPR1 homologs from kiwifruit using these methods, identifying functional domains critical for its activity .

In laboratory settings, NPR1 can be overexpressed or knocked down using genetic engineering techniques to study its function. The use of constructs such as pNPR1::NPR1:GFP-DES allows for the visualization of NPR1's localization within plant cells, facilitating studies on its dynamics during immune responses .

Molecular Structure Analysis

Structure and Data

NPR1 is characterized by several structural features that contribute to its function:

  • Domains: It contains a BTB/POZ domain and ankyrin repeats, which are essential for protein-protein interactions. These domains facilitate the formation of complexes with other proteins involved in transcriptional regulation .
  • Intrinsically Disordered Regions: The presence of intrinsically disordered regions allows NPR1 to undergo conformational changes necessary for its activation and interaction with other proteins upon salicylic acid binding .

The molecular weight of NPR1 is approximately 82 kDa, and it consists of about 582 amino acids in its mature form .

Chemical Reactions Analysis

Reactions and Technical Details

NPR1 undergoes several biochemical modifications that are critical for its function:

  • S-nitrosylation: This post-translational modification facilitates the oligomerization of NPR1, which is essential for its stability and activity in the immune response .
  • Ubiquitination: NPR1 interacts with E3 ligases to regulate its degradation via the proteasome pathway, which is crucial for controlling its levels within cells during immune signaling .

These reactions highlight the dynamic regulation of NPR1's activity in response to environmental stimuli.

Mechanism of Action

Process and Data

The mechanism of action for NPR1 involves several steps:

  1. Activation by Salicylic Acid: Upon pathogen attack or stress conditions, salicylic acid levels rise, leading to the monomerization of NPR1 from oligomers.
  2. Translocation to Nucleus: The activated NPR1 monomers translocate into the nucleus where they bind to TGA transcription factors.
  3. Transcriptional Activation: The NPR1-TGA complex activates pathogenesis-related genes through histone acetylation mediated by histone acetyltransferases like HACs (HAC1/5), thereby promoting defense responses .

This cascade illustrates how NPR1 integrates signals from pathogens to initiate a robust immune response.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: NPR1 is soluble in aqueous solutions under physiological conditions.
  • Stability: Its stability is influenced by post-translational modifications such as ubiquitination and S-nitrosylation.

Chemical Properties

  • Molecular Weight: Approximately 82 kDa.
  • Isoelectric Point: The pI can vary based on post-translational modifications but generally falls within a range conducive to interaction with other proteins.

Relevant studies show that changes in salicylic acid concentration can significantly affect NPR1's localization between cytoplasm and nucleus, impacting its functional state .

Applications

Scientific Uses

NPR1 has significant applications in plant biology research:

  • Genetic Engineering: Manipulating NPR1 expression can enhance disease resistance in crops, making it a target for biotechnological applications aimed at improving agricultural resilience against pathogens.
  • Functional Studies: Researchers utilize NPR1 as a model protein to study plant immune responses, providing insights into broader mechanisms of plant-pathogen interactions.

Understanding NPR1's role not only advances fundamental plant biology but also aids in developing strategies for sustainable agriculture through enhanced disease resistance.

Historical Discovery and Genetic Characterization of NPR1

NPR1 was first isolated in 1997 through forward genetic screens in Arabidopsis for mutants compromised in SAR. The npr1 mutants (initially termed nim1 or sai1) exhibited suppressed expression of pathogenesis-related (PR) genes and heightened susceptibility to bacterial and fungal pathogens [4] [7]. Map-based cloning revealed that NPR1 encodes a novel 65 kDa protein featuring:

  • An N-terminal BTB/POZ domain (mediating protein dimerization)
  • Central ankyrin repeats (facilitating protein-protein interactions)
  • A nuclear localization signal (NLS) and transactivation domain at the C-terminus [4] [6].

NPR1’s role as a master regulator was cemented when Arabidopsis plants overexpressing NPR1 showed constitutive PR gene expression and enhanced resistance to Pseudomonas syringae, even without SAR induction [4] [9].

NPR1 as a Central Regulator of Systemic Acquired Resistance (SAR)

SAR establishment requires NPR1 to transduce SA signals into transcriptional reprogramming. Key biochemical processes include:

SA-Mediated Activation

During pathogen invasion, SA accumulation triggers cellular redox changes. NPR1 transitions from an oligomeric (inactive) form in the cytoplasm to a monomeric (active) state. Monomers translocate to the nucleus via the C-terminal NLS [6] [7].

Transcriptional Complex Assembly

In the nucleus, NPR1 monomers interact with TGA transcription factors (bZIP family) to bind cis-elements in PR gene promoters (e.g., PR-1, PR-2). This complex recruits histone acetyltransferases (e.g., HAC1) and Mediator subunits to activate transcription [6] [10].

Negative Regulation

NPR1 activity is fine-tuned by paralogs:

  • NPR3/NPR4: Act as SA receptors that target NPR1 for proteasomal degradation via Cullin 3 ubiquitin ligases under low SA conditions [6] [8].
  • SNI1: A nuclear repressor that suppresses PR genes; NPR1 inactivates SNI1 during SAR [2].

Hormonal Crosstalk

NPR1 interfaces with jasmonic acid (JA) and ethylene (ET) pathways:

  • SA-bound NPR1 suppresses JA signaling by inhibiting proteolysis of JAZ repressors.
  • ET stabilizes NPR1 protein levels, amplifying SA responses [7] [8].

Table 1: Core Components of NPR1-Mediated SAR

ComponentFunctionInteractors
NPR1 (monomer)Transcriptional co-activatorTGA2/5/6, HAC1
NPR3/NPR4SA receptors; E3 ubiquitin ligase adaptorsCullin 3, NPR1
SNI1Repressor of PR genesNuclear chromatin
TGA factorsDNA-binding transcription factorsPR gene promoters

Evolutionary Conservation of NPR1 Across Plant Species

NPR1 orthologs are conserved across angiosperms but exhibit lineage-specific adaptations:

Monocots vs. Dicots

  • Rice (Oryza sativa): Three OsNPR1 homologs exist. OsNPR1 overexpression confers resistance to Xanthomonas oryzae (bacterial blight) and Magnaporthe oryzae (blast fungus), but may cause growth penalties [3] [9].
  • Wheat (Triticum aestivum): Hexaploid wheat possesses 17 TaNPR1-like genes distributed across chromosomes 3, 4, and 5. These genes respond dynamically to Fusarium graminearum (head blight) infection [3].

Evolutionary Divergence

Phylogenetic analyses classify NPR1-like proteins into three clades:

  • Clade I: NPR1/NPR2 (SA receptors; positive SAR regulators).
  • Clade II: NPR3/NPR4 (SA receptors; negative regulators).
  • Clade III: BOP1/BOP2 (developmental regulators) [5] [6].

In Theobroma cacao (cacao), TcNPR1 and TcNPR2 cluster with AtNPR1, while TcNPR3 occupies a distinct branch, suggesting subfunctionalization [5]. Tea plant (Camellia sinensis) harbors four CsNPR1-like genes, with CsNPR1a activating PR1 but not basic chitinases (PR3) [10].

Table 2: Evolutionary Conservation of NPR1 Orthologs

SpeciesNPR1 HomologsKey FunctionsPathogen Resistance
Arabidopsis thalianaNPR1Master SAR regulatorP. syringae, Hyaloperonospora
Triticum aestivum17 TaNPR1-likeFusarium head blight responseF. graminearum
Theobroma cacaoTcNPR1, TcNPR3SA perception; SAR modulationPhytophthora megakarya
Camellia sinensisCsNPR1aPR1 activation; drought/cold responseFungal pathogens

Properties

CAS Number

147682-31-3

Product Name

NPR1 protein

Molecular Formula

C9H8N4O2

Synonyms

NPR1 protein

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